molecular formula C19H22ClNO4S2 B2749875 1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol CAS No. 478041-72-4

1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol

Cat. No.: B2749875
CAS No.: 478041-72-4
M. Wt: 427.96
InChI Key: RNDDFGWJHGMMMI-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol (CAS: 478041-65-5) features a piperidin-4-ol core substituted with a 4-chlorophenylsulfonyl group at position 1 and a 2-methoxyphenylsulfanylmethyl group at position 2. Its molecular formula is C₂₂H₂₇ClN₂O₃S₂ (molar mass: 499.03 g/mol).

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S2/c1-25-17-4-2-3-5-18(17)26-14-19(22)10-12-21(13-11-19)27(23,24)16-8-6-15(20)7-9-16/h2-9,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDDFGWJHGMMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Containing Piperidin-4-ol Derivatives

1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)
  • Structure : Differs by replacing the 2-methoxyphenylsulfanylmethyl group with a 4-fluorophenylpiperazinylmethyl moiety.
  • Molecular Formula : C₂₂H₂₇ClFN₃O₃S (467.98 g/mol).
1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine (XMK ligand, PDB entry)
  • Structure : Features an ethenylsulfonyl linker and a pyridinylpiperidine group.
  • Molecular Formula : C₂₃H₂₉ClN₄O₂S (485.02 g/mol).
Compound Substituents at Position 4 Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-Methoxyphenylsulfanylmethyl 499.03 Sulfanyl group, moderate polarity
4-Fluorophenylpiperazinyl 4-Fluorophenylpiperazinylmethyl 467.98 Piperazine nitrogen for basicity
XMK Ligand Pyridinylpiperidinylmethyl 485.02 Ethenylsulfonyl for rigidity

Piperidin-4-ol Derivatives with Aromatic Substituents

1-[4,4-Bis(4-fluorophenyl)butyl]-4-(4-chlorophenyl)piperidin-4-ol (Semap)
  • Structure : Contains a bis(4-fluorophenyl)butyl chain instead of sulfonyl/sulfanyl groups.
  • Pharmacological Role : Neuroleptic agent (proprietary name: Semap).
  • Key Differences : The hydrophobic bis(fluorophenyl) chain enhances lipid solubility, likely improving blood-brain barrier penetration compared to the polar sulfonyl/sulfanyl groups in the target compound .
1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol (L-741,626)
  • Structure : Substituted with an indolylmethyl group at position 3.
  • Pharmacological Role : Dopamine D2 receptor antagonist (IC₅₀ = 2.3 nM).
  • Key Differences : The indole moiety enables π-π interactions with aromatic residues in receptor binding sites, a feature absent in the target compound .
4-(4-Chlorophenyl)-4-hydroxypiperidine
  • Role : Intermediate for Haloperidol (neuroleptic) and Loperamide (antidiarrheal).

Crystallographic Data

  • Piperidin-4-ol derivatives typically adopt a chair conformation with puckering parameters (Q = 0.58–0.59 Å, Θ = 0.8–177°), as seen in bis[4-(4-chlorophenyl)-4-hydroxypiperidinium] dipicrate. The sulfonyl group in the target compound may introduce steric strain, altering ring puckering .

Pharmacological and Industrial Relevance

  • Industrial Use : Piperidin-4-ol derivatives are intermediates in synthesizing FDA-approved drugs, underscoring the target compound’s relevance in medicinal chemistry .

Biological Activity

1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol, with a molecular formula of C19H22ClNO4S2 and CAS number 478041-72-4, is a complex organic compound notable for its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure

The compound features a piperidine core substituted with both sulfonyl and sulfanyl groups, which are critical for its biological activity. The presence of the chlorophenyl and methoxyphenyl moieties further enhances its interaction with biological targets.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound. For instance, it has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness against these pathogens suggests potential applications in treating bacterial infections .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Pseudomonas aeruginosaWeak
Staphylococcus aureusWeak

Enzyme Inhibition

The compound exhibits significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is particularly relevant for therapeutic strategies targeting neurological disorders and gastrointestinal conditions. The binding affinity to bovine serum albumin (BSA) indicates its potential bioavailability and pharmacokinetic properties .

Enzyme Inhibition Type
Acetylcholinesterase (AChE)Strong
UreaseStrong

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity. This interaction can influence various biochemical pathways, including neurotransmitter modulation and smooth muscle relaxation .

Study on Antibacterial Efficacy

A recent study synthesized derivatives of the compound and evaluated their antibacterial efficacy. The results indicated that modifications in the piperidine ring significantly affected the antibacterial potency, with certain derivatives showing enhanced activity against resistant strains .

Enzyme Inhibition Research

Another research focused on the enzyme inhibitory properties of the compound found that it not only inhibited AChE but also showed potential as a urease inhibitor. These findings suggest its dual role in managing conditions like Alzheimer's disease and urinary tract infections .

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